molecular formula C13H20ClNO2 B2677996 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide CAS No. 2445794-49-8

2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide

Cat. No.: B2677996
CAS No.: 2445794-49-8
M. Wt: 257.76
InChI Key: PXDLBYNVDQHJCD-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide is an organic compound with a unique adamantyl structure. This compound is known for its potential applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. Its structure features a chloroacetamide group attached to an adamantyl moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide involves the reaction of 2-chloracetamide with formaldehyde. This reaction typically occurs under basic conditions, where the formaldehyde acts as a hydroxymethylating agent . The reaction can be represented as follows:

ClCH2CONH2+CH2OClCH2CONHCH2OH\text{ClCH}_2\text{CONH}_2 + \text{CH}_2\text{O} \rightarrow \text{ClCH}_2\text{CONHCH}_2\text{OH} ClCH2​CONH2​+CH2​O→ClCH2​CONHCH2​OH

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS) can be used under basic conditions.

Major Products

    Oxidation: 2-Chloro-N-[2-(carboxymethyl)-2-adamantyl]acetamide.

    Reduction: 2-Hydroxy-N-[2-(hydroxymethyl)-2-adamantyl]acetamide.

    Substitution: 2-Amino-N-[2-(hydroxymethyl)-2-adamantyl]acetamide.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide primarily involves the release of formaldehyde. This release can lead to various biochemical effects, such as cross-linking of proteins and nucleic acids, which can inhibit microbial growth and preserve biological samples . The molecular targets include cellular proteins and DNA, where formaldehyde forms covalent bonds, leading to structural and functional alterations.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylacetamide
  • 2-Chloro-N-phenylacetamide
  • 2-Chloro-N,N-diethylacetamide

Uniqueness

2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide is unique due to its adamantyl structure, which imparts increased stability and rigidity compared to other chloroacetamides.

Properties

IUPAC Name

2-chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c14-6-12(17)15-13(7-16)10-2-8-1-9(4-10)5-11(13)3-8/h8-11,16H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDLBYNVDQHJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CO)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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